molecular formula C13H13F8NS B14860655 (3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine

(3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine

Cat. No.: B14860655
M. Wt: 367.30 g/mol
InChI Key: VVHNTFMUGTYAAS-UHFFFAOYSA-N
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Description

(3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine is a complex organic compound characterized by the presence of both pentafluoroethylsulfanyl and trifluoromethyl groups. These fluorinated groups impart unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine typically involves multiple steps. One common approach is to start with the preparation of the intermediate (3-Pentafluoroethylsulfanyl-propyl)-amine, which is then reacted with 4-trifluoromethyl-benzyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, triethylamine, dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets. The fluorinated groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Pentafluoroethylsulfanyl-propyl)-carbamic acid benzyl ester
  • Benzyl {3-[(pentafluoroethyl)sulfanyl]propyl}carbamate

Uniqueness

Compared to similar compounds, (3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine stands out due to the presence of both pentafluoroethylsulfanyl and trifluoromethyl groups. This unique combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13F8NS

Molecular Weight

367.30 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethylsulfanyl)-N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine

InChI

InChI=1S/C13H13F8NS/c14-11(15,16)10-4-2-9(3-5-10)8-22-6-1-7-23-13(20,21)12(17,18)19/h2-5,22H,1,6-8H2

InChI Key

VVHNTFMUGTYAAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCCSC(C(F)(F)F)(F)F)C(F)(F)F

Origin of Product

United States

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